Rifamycin, 3-((2-aminoethyl)thio)-
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Overview
Description
Rifamycin, 3-((2-aminoethyl)thio)- is a derivative of the rifamycin class of antibiotics, which are known for their potent antimicrobial properties. Rifamycins were first discovered in 1957 and have since been widely used in the treatment of various bacterial infections, including tuberculosis . This particular compound, Rifamycin, 3-((2-aminoethyl)thio)-, is characterized by the presence of a 2-aminoethylthio group attached to the rifamycin core structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rifamycin, 3-((2-aminoethyl)thio)- typically involves the modification of the rifamycin core structure. One common method involves the reaction of rifamycin S with 2-aminoethanethiol under specific conditions to introduce the 2-aminoethylthio group . The reaction is usually carried out in a suitable solvent, such as tetrahydrofuran, and may require the use of catalysts or other reagents to facilitate the reaction .
Industrial Production Methods
Industrial production of Rifamycin, 3-((2-aminoethyl)thio)- often involves continuous flow synthesis techniques to improve efficiency and yield. This method allows for better control of reaction conditions and reduces the overall cost of production . The process typically includes multiple reaction steps and purification stages to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Rifamycin, 3-((2-aminoethyl)thio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the rifamycin core.
Substitution: The 2-aminoethylthio group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
Scientific Research Applications
Rifamycin, 3-((2-aminoethyl)thio)- has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other rifamycin derivatives.
Industry: The compound is used in the development of new antibiotics and other pharmaceutical products.
Mechanism of Action
Rifamycin, 3-((2-aminoethyl)thio)- exerts its effects by inhibiting bacterial RNA polymerase, an enzyme essential for the transcription of bacterial DNA into RNA . This inhibition prevents the synthesis of essential proteins, leading to the death of the bacterial cell . The compound specifically targets the beta subunit of RNA polymerase, blocking the elongation of the RNA chain .
Comparison with Similar Compounds
Similar Compounds
Rifampicin: Another rifamycin derivative commonly used to treat tuberculosis.
Rifabutin: Used to treat Mycobacterium avium complex infections.
Rifapentine: Similar to rifampicin but with a longer half-life.
Rifaximin: Used to treat traveler’s diarrhea.
Uniqueness
Rifamycin, 3-((2-aminoethyl)thio)- is unique due to the presence of the 2-aminoethylthio group, which imparts distinct chemical and biological properties. This modification can enhance its antimicrobial activity and potentially reduce resistance compared to other rifamycin derivatives .
Properties
CAS No. |
13724-90-8 |
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Molecular Formula |
C39H52N2O12S |
Molecular Weight |
772.9 g/mol |
IUPAC Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-(2-aminoethylsulfanyl)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25(29),26-octaen-13-yl] acetate |
InChI |
InChI=1S/C39H52N2O12S/c1-17-11-10-12-18(2)38(49)41-28-32(46)26-25(33(47)36(28)54-16-14-40)27-35(22(6)31(26)45)53-39(8,37(27)48)51-15-13-24(50-9)19(3)34(52-23(7)42)21(5)30(44)20(4)29(17)43/h10-13,15,17,19-21,24,29-30,34,43-47H,14,16,40H2,1-9H3,(H,41,49)/b11-10+,15-13+,18-12-/t17-,19+,20+,21+,24-,29-,30+,34+,39-/m0/s1 |
InChI Key |
CDTZUJGBFABJDP-RHGWMRLMSA-N |
Isomeric SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C(=C2SCCN)O)O)/C |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C(=C2SCCN)O)O)C |
Origin of Product |
United States |
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